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molecular formula C9H9NO4 B017748 4-Ethyl-3-nitrobenzoic acid CAS No. 103440-95-5

4-Ethyl-3-nitrobenzoic acid

Cat. No. B017748
M. Wt: 195.17 g/mol
InChI Key: DUTYVLOGZGRKMA-UHFFFAOYSA-N
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Patent
US06911469B2

Procedure details

4-Ethylbenzoic acid (20 g, 133 mmol) was ice-cooled and fuming nitric acid (94%, d=1.50, 50 ml) was dropwise added thereto for 40 min. The mixture was stirred at 4-5° C. for 1.25 hr. The resulting yellow suspension was poured into ice-water and the precipitated crystals were collected by filtration. The crystals were dissolved in ethanol, and water was added for recrystallization to give the objective compound (24.6 g, 94.8%) as colorless crystals.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
94.8%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)[CH3:2].[N+:12]([O-])([OH:14])=[O:13]>>[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13])[CH3:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)C1=CC=C(C(=O)O)C=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4.5 (± 0.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 4-5° C. for 1.25 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in ethanol
ADDITION
Type
ADDITION
Details
water was added for recrystallization

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)C1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: PERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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